molecular formula C6H7N3O B13665330 1-(5-Aminopyrimidin-2-yl)ethanone

1-(5-Aminopyrimidin-2-yl)ethanone

Cat. No.: B13665330
M. Wt: 137.14 g/mol
InChI Key: BJPHNZSBTZQUFB-UHFFFAOYSA-N
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Description

1-(5-Aminopyrimidin-2-yl)ethanone is a small molecule with a pyrimidine ring and a ketone functional group.

Preparation Methods

The synthesis of 1-(5-Aminopyrimidin-2-yl)ethanone can be achieved through several routes. One common method involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) . This reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Aminopyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound has shown potential as a precursor for biologically active molecules.

    Medicine: Research has explored its use in developing therapeutic agents due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Aminopyrimidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The amino group on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in various chemical reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

1-(5-Aminopyrimidin-2-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Aminopyrimidin-5-yl)ethanone: This compound has a similar structure but with different substitution patterns on the pyrimidine ring.

    2-Aminopyrimidine derivatives: These compounds share the pyrimidine core but differ in the functional groups attached to the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

1-(5-aminopyrimidin-2-yl)ethanone

InChI

InChI=1S/C6H7N3O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,7H2,1H3

InChI Key

BJPHNZSBTZQUFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=N1)N

Origin of Product

United States

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